Scientific Field: Chemical Engineering
Summary of the Application: Ethyl 3-(bromomethyl)benzoate is used in the synthesis of ethyl benzoate (EtBZ) via esterification of benzoic acid (BeZ) with ethanol in a reactive distillation.
Methods of Application or Experimental Procedures: The synthesis of ethyl benzoate is challenging due to the complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone.
Results or Outcomes: The i-CBD column outperforms the Conventional Batch Distillation (CBD) column in terms of product amount, purity, and conversion of BeZ and eliminates the requirement of excess use of ethanol.
Scientific Field: Organic Chemistry
Summary of the Application: Ethyl 3-(bromomethyl)benzoate is used in the preparation of ethyl 3-ethynylbenzoate.
Summary of the Application: Ethyl 3-(bromomethyl)benzoate can be converted into the corresponding benzonitrile.
Ethyl 3-(bromomethyl)benzoate is classified as an aromatic ester and has the molecular formula C10H11BrO2. It features a bromomethyl group at the 3-position of the benzoate moiety. This compound is recognized for its reactivity due to the presence of the bromine atom, which can participate in various substitution reactions .
Ethyl 3-(bromomethyl)benzoate can be synthesized through various methods:
These methods allow for efficient production while maintaining the integrity of the benzoate structure.
Ethyl 3-(bromomethyl)benzoate finds applications in:
Interaction studies involving ethyl 3-(bromomethyl)benzoate have focused on its reactivity with various nucleophiles. These studies are essential for understanding how this compound interacts within biological systems and its potential as a building block for more complex molecules. Further research could elucidate its role in medicinal chemistry and material science.
Several compounds share structural similarities with ethyl 3-(bromomethyl)benzoate. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 4-(bromomethyl)benzoate | Bromomethyl group at the 4-position | Different reactivity patterns |
Methyl 3-bromobenzoate | Methyl group instead of ethyl | Potentially different solubility |
Ethyl 3-bromo-5-(bromomethyl)benzoate | Additional bromomethyl group | Increased reactivity due to multiple halogens |
Ethyl 3-(bromomethyl)benzoate is unique due to its specific positioning of functional groups that influence its reactivity and potential applications in synthesis and pharmaceuticals. Its distinct properties make it a valuable compound for further exploration in organic chemistry.